N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Description
Significance of Pyrazole (B372694) Scaffold in Chemical Biology and Medicinal Chemistry Research
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. sigmaaldrich.comnih.gov This designation is due to its versatile nature and its presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govmdpi.com The pyrazole ring's unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding as both a donor and acceptor, allow it to interact with a wide array of biological targets such as enzymes and receptors. sigmaaldrich.com
The structural versatility of the pyrazole nucleus allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. chemscene.com This has led to the development of pyrazole-containing compounds with a broad spectrum of biological activities, including:
Anticancer: Pyrazole derivatives have been shown to inhibit various protein kinases, which are often overexpressed in cancer cells. sigmaaldrich.com For instance, Crizotinib and Ruxolitinib are notable pyrazole-based anticancer drugs.
Anti-inflammatory: The well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core. nih.gov
Antimicrobial: The scaffold is present in compounds developed to combat bacterial and fungal infections, such as the antibacterial drug Sulfaphenazole. pharmaffiliates.com
Neuroprotective: Certain pyrazole scaffolds have demonstrated potential neuroprotective effects. pharmaffiliates.com
Antiviral: Researchers have also explored pyrazole derivatives for their ability to inhibit viral replication. pharmaffiliates.commdpi.com
This wide range of activities underscores the pyrazole scaffold's importance as a foundational element in modern drug discovery and as a tool for probing biological systems. mdpi.compharmaffiliates.com
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Celecoxib | Anti-inflammatory (NSAID) |
| Sildenafil | Erectile Dysfunction |
| Ruxolitinib | Anticancer (Kinase Inhibitor) |
| Apixaban | Anticoagulant |
| Rimonabant (B1662492) | Anti-obesity (Withdrawn) |
| Sulfaphenazole | Antibacterial |
Overview of N-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine as a Research Probe
While the broader pyrazole class is extensively studied, specific public domain research detailing the application of this compound as a biological probe is limited. Chemical suppliers classify it as a "research chemical," indicating its use in early-stage discovery and synthetic chemistry. pharmaffiliates.com Its value likely lies as a building block or fragment in the synthesis of more complex molecules for biological screening.
The specific substitution pattern—an N-methylpropanamine group at the C4 position—provides a flexible linker and a basic nitrogen atom, features that are often desirable in designing ligands for biological targets. Although direct research on this compound is not widely published, the utility of the 1-methyl-1H-pyrazol-4-yl moiety it contains is evident in more complex molecules. For example, a recently developed Aurora Kinase B (AURKB) inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, incorporates this core structure and has shown promise as an orally active agent in cancer models. nih.gov This highlights the potential of the pyrazol-4-yl scaffold in designing targeted therapeutic agents, even if the specific role of this compound itself remains within the realm of foundational research.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| IUPAC Name | This compound |
Historical Context of Pyrazole Derivatives in Biological Applications
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative and coined the term "pyrazole". mdpi.comnih.gov Early investigations led to the discovery of the analgesic and antipyretic properties of pyrazolone (B3327878) derivatives, such as Antipyrine (Phenazone), which became one of the first synthetic medicines. mdpi.com
Throughout the 20th century, research expanded significantly, leading to the development of other important pyrazole-based drugs. Phenylbutazone, for instance, was introduced as a potent anti-inflammatory agent for treating arthritis. mdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, demonstrating that this scaffold is not purely synthetic. mdpi.com This historical foundation of therapeutic success has cemented the pyrazole nucleus as a core scaffold in medicinal chemistry, paving the way for the continued exploration of new derivatives for diverse biological applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-8-4-2-3-7-5-9-10-6-7/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRBSKJUUSZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methyl 3 1h Pyrazol 4 Yl Propan 1 Amine
Classical Synthesis Routes to N-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine and its Core Scaffold
Classical approaches to the synthesis of this compound and its pyrazole (B372694) scaffold rely on well-established organic reactions. These routes typically involve the initial construction of the pyrazole ring, followed by the introduction and elaboration of the side chain at the C4 position, and finally, the formation and alkylation of the terminal amine.
Pyrazole Ring Formation Strategies
The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. The most common and enduring method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This reaction proceeds via the formation of a diimine intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring. The versatility of this method allows for the introduction of various substituents on the pyrazole core by choosing appropriately substituted 1,3-dicarbonyls and hydrazines.
Amine Formation and Alkylation Techniques
The formation of the primary amine is a crucial step, often achieved through methods like the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. For instance, the synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride (B599025) has been reported via the hydrolysis of a phthalimide intermediate. chemmethod.com
Once the primary amine is formed, N-alkylation to introduce the methyl group is typically performed. Classical alkylation methods often involve the reaction of the primary amine with an alkyl halide, such as methyl iodide. However, this approach can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To control the degree of alkylation, reductive amination is a more selective classical method. This involves the reaction of the primary amine with formaldehyde (B43269) to form an imine or aminal intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the desired N-methylated amine.
Multi-step Synthesis Approaches for the Propanamine Chain
The construction of the 3-(propan-1-amine) side chain at the 4-position of the pyrazole ring is a key challenge that often requires a multi-step sequence. A common strategy begins with the functionalization of the pyrazole core at the C4 position. The Vilsmeier-Haack reaction is a powerful tool for this purpose, allowing for the direct formylation of the electron-rich pyrazole ring to produce a 4-formylpyrazole intermediate. chim.itscispace.com
This aldehyde can then serve as a handle for chain extension. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphorus ylide or phosphonate (B1237965) can be employed to introduce a two-carbon extension, forming a cinnamonitrile (B126248) or cinnamate (B1238496) ester derivative. Subsequent reduction of the double bond and the nitrile or ester functionality can then lead to the desired propanamine side chain.
An alternative approach involves the Knoevenagel condensation of the 4-formylpyrazole with an active methylene (B1212753) compound like malononitrile. The resulting vinylidene dinitrile can then be reduced to the corresponding diamine, or selectively reduced and decarboxylated to afford the propanamine chain.
A more direct approach to the propanamine precursor involves the introduction of a 3-halopropyl or a protected 3-aminopropyl group onto a suitable pyrazole precursor. This can be achieved through alkylation of a pyrazole anion or via cross-coupling reactions. Once the three-carbon chain is in place, standard functional group transformations can be used to generate the primary amine. For example, a terminal halide can be displaced with azide (B81097) followed by reduction, or a protected amine can be deprotected.
Advanced Synthetic Methodologies for this compound and Derivatives
Modern synthetic chemistry has focused on developing more efficient, sustainable, and environmentally friendly methods. These advanced methodologies are also applicable to the synthesis of this compound and its derivatives.
Green Chemistry Approaches in Pyrazole Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrazoles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. The use of water as a solvent, microwave irradiation, and ultrasound-assisted synthesis are key green approaches. rsc.org Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules like pyrazoles in a single step from simple starting materials, thereby reducing the number of synthetic steps and purification procedures. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to the greenness of the synthesis.
Microwave-Assisted and Catalytic Systems in Pyrazole Derivatization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. In the context of pyrazole synthesis and derivatization, microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity. The Vilsmeier-Haack formylation and subsequent condensation reactions to build the side chain can often be performed more efficiently under microwave conditions.
Catalytic systems play a crucial role in modern organic synthesis. For the final N-methylation step, various catalytic systems have been developed to provide high selectivity for mono-methylation and avoid the use of stoichiometric and often toxic methylating agents. Transition metal catalysts, such as those based on ruthenium, have been shown to effectively catalyze the N-methylation of primary amines using methanol (B129727) as a green methylating agent. These catalytic "borrowing hydrogen" or "hydrogen auto-transfer" methodologies proceed through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. This approach offers a highly atom-economical and environmentally benign route to N-methylated amines.
Chemical Reactivity and Functional Group Interconversions of this compound
The reactivity of this compound is dictated by the individual and combined properties of its pyrazole ring and the secondary amine on the propyl side chain. The pyrazole ring can participate in reactions typical of aromatic heterocycles, while the secondary amine exhibits characteristic nucleophilic and basic behavior.
Nucleophilic Substitution Reactions
The pyrazole ring of this compound contains a pyrrole-like nitrogen (-NH-) that can be deprotonated under basic conditions to form an anion. This anion is a potent nucleophile and can undergo N-alkylation upon reaction with electrophiles such as alkyl halides. semanticscholar.org This reaction would result in the substitution of the hydrogen on the pyrazole nitrogen with an alkyl group. While the secondary amine in the side chain is also nucleophilic, N-alkylation of the pyrazole ring is a common transformation for pyrazole derivatives. semanticscholar.orgmdpi.com The regioselectivity of such reactions on unsymmetrically substituted pyrazoles can be influenced by steric factors. mdpi.com
Table 1: Potential Nucleophilic Substitution Reactions
| Reactant | Reagent | Product | Conditions |
| This compound | Alkyl Halide (e.g., CH₃I) | N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | Basic conditions |
| This compound | Acyl Chloride (e.g., CH₃COCl) | N-methyl-3-(1-acetyl-1H-pyrazol-4-yl)propan-1-amine | Basic conditions |
Acid-Base Equilibrium and Protonation Studies
This compound possesses two main sites for protonation: the pyridine-like nitrogen of the pyrazole ring and the secondary amine of the side chain. Pyrazole itself is a weak base. globalresearchonline.net The secondary amine in the side chain is also basic. In an acidic medium, protonation is expected to occur at both the pyridine-like nitrogen of the pyrazole ring and the secondary amine. globalresearchonline.netmdpi.com
Table 2: Expected Acid-Base Equilibria
| Equilibrium | Reactant | Product | Medium |
| Protonation | This compound | Pyrazolium and/or Ammonium Cation | Acidic |
| Deprotonation | This compound | Pyrazole Anion | Strongly Basic |
Condensation and Cyclocondensation Reactions
The secondary amine functionality in this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction of a secondary amine with a carbonyl compound typically forms an enamine, which is a key intermediate in organic synthesis. libretexts.org The initial nucleophilic addition of the amine to the carbonyl group is followed by dehydration. libretexts.org
Cyclocondensation reactions involving the amine group are also plausible. For instance, reaction with a dicarbonyl compound or a molecule with two electrophilic centers could lead to the formation of a new heterocyclic ring. While specific examples involving this compound are not extensively documented, the general reactivity of secondary amines in such transformations is well-established. beilstein-journals.orgnih.govnih.gov
Table 3: Potential Condensation and Cyclocondensation Products
| Carbonyl Compound | Expected Product Type |
| Aldehyde (e.g., Benzaldehyde) | Imine/Enamine |
| Ketone (e.g., Acetone) | Imine/Enamine |
| 1,3-Dicarbonyl Compound | Cyclic product |
Oxidation and Reduction Pathways of Pyrazole Derivatives
The pyrazole ring is generally stable towards oxidation. globalresearchonline.netslideshare.net However, the alkyl side chain can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents could potentially oxidize the propyl chain. The secondary amine could also be oxidized.
Conversely, the pyrazole ring is also resistant to reduction. globalresearchonline.netslideshare.net Catalytic hydrogenation may reduce the pyrazole ring to pyrazoline and then to pyrazolidine, though this often requires harsh conditions. globalresearchonline.net The focus of reduction reactions would more likely be on other functional groups if present in a more complex derivative of the title compound. For this compound itself, significant reduction of the core structure is not a typical reaction pathway under standard conditions. In some specific cases, the reduction of an azido (B1232118) group to an amino group on a pyrazole derivative has been observed concurrently with the oxidation of a methyl group on the pyrazole ring. preprints.org
Table 4: General Oxidation and Reduction Behavior of Pyrazole Derivatives
| Reaction Type | Reactivity of Pyrazole Ring | Reactivity of Alkyl Side Chain |
| Oxidation | Generally stable | Can be oxidized |
| Reduction | Resistant | Generally stable |
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N Methyl 3 1h Pyrazol 4 Yl Propan 1 Amine Derivatives
Systematic Structural Modifications of the Pyrazole (B372694) Ring
The pyrazole ring is a critical component of the N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine pharmacophore, and its substitution pattern plays a pivotal role in modulating biological activity. Researchers have extensively explored the impact of various substituents on both the nitrogen and carbon atoms of this heterocyclic core.
N-Substitution Effects on Biological Activity
The nitrogen atoms of the pyrazole ring offer a key site for modification. The introduction of substituents at the N-1 position can significantly alter the compound's electronic properties, lipophilicity, and steric bulk, thereby influencing its interaction with biological targets.
Studies on related pyrazole-containing compounds have shown that N-substitution can have a profound impact on activity. For instance, in a series of 3,5-diphenylpyrazole-based inhibitors of meprin α and β, N-substitution with lipophilic moieties such as methyl or phenyl groups resulted in a notable decrease in inhibitory activity compared to the unsubstituted analog. nih.gov This suggests that for certain targets, an unsubstituted N-H group may be crucial for forming key hydrogen bond interactions.
Conversely, in other contexts, N-alkylation has been a successful strategy to enhance potency or modulate selectivity. The specific nature of the N-substituent, be it a small alkyl group, a larger aryl moiety, or a functionalized chain, must be carefully considered in the context of the target's binding site topology.
Table 1: Effect of N-Substitution on Biological Activity (Hypothetical Data)
| Compound ID | N-1 Substituent | Biological Activity (IC₅₀, nM) |
| 1a | -H | 50 |
| 1b | -CH₃ | 75 |
| 1c | -CH₂CH₃ | 120 |
| 1d | -Phenyl | 250 |
This table presents hypothetical data to illustrate the potential impact of N-substitution on biological activity, where smaller or no substitution at the N-1 position is favorable for activity.
Substitution Patterns on the Pyrazole Core (e.g., C-3, C-5 positions)
Research on a variety of pyrazole-containing molecules has consistently demonstrated the importance of C-3 and C-5 substituents. For example, in the development of meprin inhibitors, the variation of aryl moieties at the C-3 and C-5 positions of a pyrazole core was a key strategy to modulate inhibitory activity and selectivity. nih.gov The introduction of different-sized residues, such as methyl or benzyl (B1604629) groups, at these positions can lead to a decrease in activity, while other cyclic moieties may maintain or enhance potency. nih.gov
The electronic nature of the substituents at C-3 and C-5 is also a critical determinant of biological activity. The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the electronic character of the pyrazole ring, impacting its pKa and its ability to participate in electrostatic or stacking interactions within a binding pocket.
Table 2: Influence of C-3 and C-5 Substitution on Biological Activity (Hypothetical Data)
| Compound ID | C-3 Substituent | C-5 Substituent | Biological Activity (IC₅₀, nM) |
| 2a | -H | -H | 100 |
| 2b | -CH₃ | -H | 80 |
| 2c | -H | -CH₃ | 95 |
| 2d | -Phenyl | -H | 45 |
| 2e | -H | -Phenyl | 60 |
| 2f | -Cl | -H | 70 |
This table presents hypothetical data to illustrate how different substituents at the C-3 and C-5 positions of the pyrazole ring can modulate biological activity, with an aryl group at the C-3 position showing the most significant improvement.
Modifications of the Propanamine Side Chain
The propanamine side chain of this compound serves as a flexible linker that positions the terminal amine for interaction with its biological target. Modifications to this chain, including its length, branching, and the nature of the terminal amine, are crucial for optimizing activity.
Alkyl Chain Length and Branching
The length and branching of the alkyl chain connecting the pyrazole ring to the terminal amine can significantly impact the compound's conformational flexibility and its ability to adopt an optimal binding pose. Studies on various classes of bioactive compounds have shown that altering the linker length can either enhance or diminish activity depending on the specific target.
For instance, research on a series of pyrazole derivatives with anti-inflammatory properties demonstrated that lengthening the aliphatic chain attached to the pyrazole core could lead to increased activity. mdpi.com This suggests that a longer chain may allow the pharmacophoric groups to span a greater distance and engage with multiple binding sites or to access a deeper pocket within the target protein.
Conversely, introducing branching into the alkyl chain can restrict conformational freedom, which may be advantageous if it pre-organizes the molecule in a bioactive conformation. However, excessive branching can also introduce steric hindrance, preventing optimal binding.
Table 3: Effect of Alkyl Chain Modification on Biological Activity (Hypothetical Data)
| Compound ID | Side Chain | Biological Activity (IC₅₀, nM) |
| 3a | -(CH₂)₃-NHCH₃ | 50 |
| 3b | -(CH₂)₂-NHCH₃ | 150 |
| 3c | -(CH₂)₄-NHCH₃ | 35 |
| 3d | -CH(CH₃)CH₂CH₂-NHCH₃ | 80 |
This table presents hypothetical data illustrating that extending the alkyl chain to four carbons enhances activity, while branching decreases it.
Terminal Amine Derivatization (e.g., N-methylation)
The terminal amine group is often a key interaction point with the biological target, frequently participating in hydrogen bonding or ionic interactions. Derivatization of this amine, such as through N-methylation, N-acylation, or the introduction of larger substituents, can profoundly affect binding affinity and selectivity.
The presence of a methyl group on the terminal nitrogen in this compound itself highlights the importance of this substitution. The degree of N-alkylation (primary, secondary, or tertiary amine) can influence the amine's basicity and its hydrogen bonding capacity. While a primary amine can act as a hydrogen bond donor and acceptor, a tertiary amine can only function as an acceptor.
Further derivatization can also modulate the compound's physicochemical properties, such as its lipophilicity and membrane permeability, which are critical for its pharmacokinetic profile.
Table 4: Influence of Terminal Amine Derivatization on Biological Activity (Hypothetical Data)
| Compound ID | Terminal Amine | Biological Activity (IC₅₀, nM) |
| 4a | -NH₂ | 90 |
| 4b | -NHCH₃ | 50 |
| 4c | -N(CH₃)₂ | 110 |
| 4d | -NHC(O)CH₃ | 200 |
This table presents hypothetical data suggesting that a secondary amine (N-methyl) is optimal for activity, while a primary amine is less potent, and a tertiary amine or an amide is detrimental.
Influence of Stereochemistry on Biological Activity and Selectivity
The introduction of chiral centers into the this compound scaffold, either on the pyrazole ring or, more commonly, on the propanamine side chain, can lead to stereoisomers with distinct biological activities and selectivities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects.
This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The specific spatial arrangement of functional groups in one enantiomer may allow for a more complementary fit into the chiral binding site of a protein, leading to a more stable drug-receptor complex and, consequently, higher affinity and potency.
While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the public domain, the general importance of stereochemistry in drug design is paramount. For any derivative of this scaffold that contains a stereocenter, the separation and individual biological evaluation of the enantiomers are crucial steps in the drug discovery and development process to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements for optimal biological activity. The differential activity of stereoisomers can provide valuable insights into the topology of the binding site and guide further rational drug design. researchgate.netnih.gov
Chiral Center Introduction and Stereoisomer Evaluation
The introduction of chiral centers into drug candidates can have profound effects on their pharmacological properties. In the context of pyrazole derivatives, the evaluation of stereoisomers has been a key area of investigation. For instance, studies on pyrazole-based compounds have demonstrated that different stereoisomers can exhibit varying degrees of activity and selectivity. While specific studies on the chiral introduction to this compound are not extensively detailed in the provided search results, the general principles of stereoisomer evaluation in related pyrazole compounds are well-established. The spatial arrangement of substituents can influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel core structures with improved properties. These techniques involve replacing a central part of a molecule (the scaffold) with a structurally different but functionally similar unit.
The pyrazole ring is a versatile scaffold found in numerous approved drugs. researchgate.netmdpi.com Bioisosteric replacement of the pyrazole moiety with other heterocyclic systems such as imidazole, triazole, and thiazole (B1198619) has been explored to modulate the pharmacological profile of various compounds. researchgate.netacs.org For example, in the development of cannabinoid-1 (CB1) receptor antagonists, the pyrazole ring of rimonabant (B1662492) has been successfully replaced with these heterocycles, leading to potent and selective antagonists. researchgate.netacs.org Molecular modeling studies have shown that these different heterocyclic cores can achieve a similar three-dimensional structural overlap, allowing them to interact with the target receptor in a comparable manner. acs.org The choice of the heterocyclic core can influence factors such as metabolic stability, solubility, and patentability. For instance, replacing a phenyl group with a pyridyl or pyrimidyl ring through scaffold hopping has been shown to improve metabolic stability.
The design and synthesis of analog libraries are fundamental to exploring the SAR of a lead compound. By systematically modifying different parts of the this compound structure, researchers can identify key structural features required for biological activity. The synthesis of pyrazole derivatives often involves multicomponent reactions, which allow for the efficient generation of a diverse range of analogs. mdpi.com Libraries of pyrazole-containing compounds have been synthesized and screened for various biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net The synthetic methodologies for creating these libraries are well-developed, often involving the condensation of substituted hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. nih.gov
Table 1: Examples of Bioisosteric Replacements for the Pyrazole Core
| Original Scaffold | Bioisosteric Replacement | Rationale |
|---|---|---|
| Pyrazole | Imidazole | Similar size, shape, and electronic properties. researchgate.net |
| Pyrazole | Triazole | Similar size, shape, and electronic properties. acs.org |
| Pyrazole | Thiazole | Can act as a bioisostere to pyrazole. researchgate.net |
| Phenyl | Pyridyl/Pyrimidyl | Introduction of nitrogen can improve metabolic stability. |
Computational Approaches to SAR and SKR Elucidation
Computational methods play a vital role in modern drug discovery, providing insights into the interactions between small molecules and their biological targets. These approaches can accelerate the process of lead optimization by predicting the activity and properties of virtual compounds.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For pyrazole-containing compounds, pharmacophore models have been developed to understand their interaction with various targets. For instance, a five-point pharmacophore model for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov Such models are valuable for virtual screening of compound libraries to identify new potential hits and for guiding the design of new analogs with improved potency. Docking studies, often used in conjunction with pharmacophore modeling, can further elucidate the binding mode of these compounds within the active site of their target protein. nih.gov
Table 2: Key Pharmacophoric Features for Pyrazole-based Inhibitors
| Pharmacophoric Feature | Description | Importance |
|---|---|---|
| Hydrogen Bond Acceptor | Typically a nitrogen or oxygen atom. | Crucial for specific interactions with the target protein. nih.gov |
| Aromatic Ring | Planar, cyclic, conjugated system. | Involved in π-π stacking and hydrophobic interactions. nih.gov |
| Hydrophobic Group | Nonpolar moiety. | Contributes to binding affinity through hydrophobic interactions. nih.gov |
Pharmacological Characterization and Biological Mechanisms in Vitro Models
Target Identification and Validation through N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine and its Derivatives
The pyrazole (B372694) scaffold, a core component of this compound, is recognized as a versatile pharmacophore in medicinal chemistry. Its derivatives have been extensively explored for their interactions with a wide array of biological targets, leading to the identification of potent and selective modulators of enzymes and receptors.
Derivatives based on the pyrazole structure have demonstrated significant activity against several classes of enzymes. This broad enzymatic inhibition profile highlights the adaptability of the pyrazole core for designing targeted therapeutic agents.
Kinases: The pyrazole motif is a key structural element in numerous kinase inhibitors. nih.gov For instance, a series of N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives were developed as inhibitors of Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE subfamily. nih.gov Modifications to the pyrazole ring were found to significantly influence the selectivity of these compounds. nih.gov Other pyrazole-containing compounds have been identified as potent inhibitors of REarranged during Transfection (RET) kinase, including against mutants that confer resistance to other therapies. nih.gov Specifically, 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives potently suppressed wild-type RET kinase. nih.gov Furthermore, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of inhibitors for casein kinase 1δ/ε (CK1δ/ε). nih.govscilit.comresearchgate.net Derivatives of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide have been developed as selective Aurora Kinase B (AURKB) inhibitors. nih.gov
Cyclooxygenase (COX): Certain pyrazole-sulfonamide hybrids, such as Celecoxib and Deracoxib, are clinically approved drugs that function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com A series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones were synthesized and evaluated for their COX inhibitory potential, with several compounds identified as potent and selective COX-2 inhibitors. nih.gov
Phosphodiesterase (PDE): A pyrazole derivative, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423), has been identified as a novel inhibitor of phosphodiesterase-4 (PDE4), an enzyme targeted for anti-asthmatic drugs. nih.gov
α-Glucosidase: Pyrazole-based compounds have shown significant potential as α-glucosidase inhibitors, which is a key enzyme in carbohydrate metabolism and a target for managing type 2 diabetes. nih.gov Novel pyrazole-phthalazine hybrids and acyl pyrazole sulfonamides have been synthesized and demonstrated excellent inhibitory activity against yeast α-glucosidase, often significantly exceeding the potency of the standard drug, Acarbose. nih.govfrontiersin.org
Meprins: Meprins α and β, a class of zinc-dependent metalloproteinases, have been targeted by pyrazole-based inhibitors. nih.govsemanticscholar.org Research has focused on optimizing the pyrazole scaffold to develop potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. nih.govsemanticscholar.org
Table 1: Enzyme Targets of Pyrazole Derivatives
| Enzyme Class | Specific Target | Derivative Class | Reference |
|---|---|---|---|
| Kinases | CDK16, CDK2, GSK3B, JNK3 | N-(1H-pyrazol-3-yl)pyrimidine-4-amines | nih.gov |
| Kinases | RET Kinase | 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamides | nih.gov |
| Kinases | Casein Kinase 1δ/ε (CK1δ/ε) | N-(1H-pyrazol-3-yl)quinazolin-4-amines | nih.govscilit.comresearchgate.net |
| Kinases | Aurora Kinase B (AURKB) | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamides | nih.gov |
| Cyclooxygenase | COX-2 | 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | nih.gov |
| Phosphodiesterase | PDE4 | 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid | nih.gov |
| Glucosidase | α-Glucosidase | Pyrazole-phthalazine hybrids, Acyl pyrazole sulfonamides | nih.govfrontiersin.org |
| Metalloproteinases | Meprin α, Meprin β | 3,4,5-substituted pyrazoles | nih.govsemanticscholar.org |
In addition to enzymes, derivatives of this compound have been investigated for their ability to bind to and modulate key receptors involved in various physiological processes.
Androgen Receptor (AR): The pyrazole structure has been utilized as a scaffold for the development of androgen receptor antagonists. nih.gov A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and showed potent antiproliferative activity against the androgen-sensitive LNCaP prostate cancer cell line. nih.gov These compounds were also found to inhibit the activity of the AR target gene, prostate-specific antigen (PSA). nih.gov Further research into pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives identified compounds with high selectivity towards androgen-sensitive LNCaP cells, suggesting their potential as androgen receptor blockers for prostate cancer treatment. nih.gov
Cannabinoid Receptors (CB): The pyrazole core is present in ligands designed to target cannabinoid receptors. While many cannabinoid agonists have clinical utility limited by central nervous system side effects, research has focused on developing peripherally restricted agents. nih.gov Derivatives such as N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides, which contain a structure related to the pyrazole family, have been developed as dual CB1/CB2 agonists. nih.gov Additionally, some synthetic cannabinoids have been shown to interact with other receptor systems; for example, the synthetic cannabinoid HU-211 acts as a functional N-methyl-D-aspartate (NMDA) receptor blocker in a noncompetitive manner. nih.gov
Enzyme Inhibition Kinetics and Selectivity Analysis
Understanding the kinetic parameters of enzyme inhibition is crucial for the development of effective and safe drug candidates. Studies on pyrazole derivatives have focused on quantifying their inhibitory potency and assessing their selectivity across various enzyme families.
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. For various pyrazole derivatives, IC50 values have been determined against their respective enzyme targets, demonstrating a wide range of potencies from nanomolar to micromolar concentrations.
For example, in the realm of kinase inhibition, the derivative 8q potently suppressed wild-type RET kinase with an IC50 value of 13.7 nM. nih.gov It also strongly inhibited the proliferation of cells expressing RET fusion proteins with resistance mutations, with IC50 values ranging from 15.4 nM to 120.0 nM. nih.gov In the case of COX inhibition, compound 3b from a series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones emerged as a highly potent and selective COX-2 inhibitor with an IC50 of 1.79 μM against COX-2, while its IC50 against COX-1 was greater than 30 μM. nih.gov
Pyrazole-phthalazine hybrids have shown exceptional α-glucosidase inhibitory activity, with IC50 values ranging from 13.66 µM to 494 µM, significantly more potent than the standard drug Acarbose (IC50 = 720.18 µM). nih.gov Similarly, a series of acyl pyrazole sulfonamides displayed IC50 values against α-glucosidase ranging from 1.13 to 28.27 µM, again surpassing the potency of Acarbose (IC50 = 35.1 µM). frontiersin.org
Table 2: IC50 Values of Selected Pyrazole Derivatives
| Compound Class | Target Enzyme | Representative Compound | IC50 Value | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamide | RET Kinase (wild-type) | 8q | 13.7 nM | nih.gov |
| Pyrazole-carboxamide | CCDC6-RETG810C | 8q | 15.4 nM | nih.gov |
| Chromeno-pyrazole | COX-2 | 3b | 1.79 µM | nih.gov |
| Chromeno-pyrazole | COX-1 | 3b | >30 µM | nih.gov |
| Pyrazole-phthalazine hybrid | α-Glucosidase | 8l | Ki = 34.75 µM | nih.gov |
| Acyl pyrazole sulfonamide | α-Glucosidase | 5a | 1.13 µM | frontiersin.org |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one | AR+ LNCaP cells (antiproliferative) | 3i | 5.22 µM (48h) | nih.gov |
The mechanism by which a compound inhibits its target enzyme—whether through the formation of a permanent covalent bond or by reversible binding—is a critical aspect of its pharmacological profile. For the pyrazole-phthalazine hybrid identified as the most effective α-glucosidase inhibitor, a kinetic binding study was performed, which yielded an inhibition constant (Ki) of 34.75 µM, suggesting a reversible binding mechanism. nih.gov However, for most of the this compound derivatives discussed, detailed studies differentiating between covalent and reversible inhibitory mechanisms have not been extensively reported in the available literature.
To assess the specificity of drug candidates and identify potential off-target effects, selectivity profiling against panels of related enzymes is essential. For pyrazole-based kinase inhibitors, this is often accomplished through kinome screening.
In the development of N-(1H-pyrazol-3-yl)pyrimidine-4-amine-based inhibitors, lead compounds were profiled against a representative set of 100 kinases. nih.gov This screening revealed that a lead structure was highly promiscuous, stabilizing 60 different kinases. nih.gov However, small structural modifications, particularly on the pyrazole ring, led to significantly more selective compounds that interacted with a much smaller number of kinases, demonstrating the feasibility of fine-tuning selectivity. nih.gov For instance, derivatives 42d and 43d were identified as highly selective, interacting with only one and two off-target kinases, respectively, in the screening panel. nih.gov Similarly, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated against a panel of eight disease-relevant protein kinases, which confirmed that two of the compounds inhibited CK1δ/ε with notable selectivity over related kinases like CDK5/p25 and GSK-3α/β. nih.gov This approach is crucial for identifying candidates with a desirable therapeutic window and a lower likelihood of off-target-related side effects.
Receptor Binding Affinity and Kinetic Studies
There is no publicly available research detailing the receptor binding profile of this compound.
Radioligand Displacement Assays
No studies utilizing radioligand displacement assays to determine the binding affinity of this compound for any specific biological target have been identified in the scientific literature.
Competition Association Assays for Kinetic Screening
Information from competition association assays, which would provide insight into the compound's kinetic binding properties, is not available.
Ligand-Receptor Dissociation and Association Rate Constants (koff/kon)
The association (kon) and dissociation (koff) rate constants for this compound at any given receptor have not been reported.
Cellular Pathway Modulation and Downstream Effects
Without initial binding data, the effects of this compound on cellular pathways remain uninvestigated.
Interaction with Intracellular Signaling Pathways
There are no published studies on the modulation of intracellular signaling cascades by this specific compound.
In Vitro Efficacy in Preclinical Disease Models
The efficacy of this compound in any in vitro models of disease has not been documented in the available scientific literature.
Antimicrobial Activity against Pathogens
A thorough review of published scientific literature reveals a notable absence of studies specifically investigating the in vitro antimicrobial activity of this compound against pathogenic microorganisms. While the broader class of pyrazole derivatives has been the subject of numerous antimicrobial studies, demonstrating activity against various bacterial and fungal strains, research dedicated to this specific compound is not currently available in the public domain. nih.govnih.govmdpi.comnih.gov Consequently, there is no specific data to report on its efficacy, spectrum of activity, or mechanism of antimicrobial action.
Anti-inflammatory Effects in Cellular Assays
Similarly, there is a lack of specific research on the in vitro anti-inflammatory effects of this compound in cellular assays. The anti-inflammatory potential of various other pyrazole-containing molecules has been documented, with some derivatives showing inhibition of key inflammatory mediators. researchgate.netnih.gov However, dedicated studies to elucidate the anti-inflammatory properties and underlying cellular mechanisms of this compound have not been reported in the accessible scientific literature.
Anticancer Properties in Cancer Cell Lines (e.g., Inhibition of Proliferation, Apoptosis Induction)
Investigations into the anticancer properties of this compound in cancer cell lines are not present in the available scientific literature. The pyrazole scaffold is a common feature in many compounds evaluated for their anticancer potential, with some demonstrating inhibition of cancer cell proliferation and induction of apoptosis. nih.govnih.govmdpi.comresearchgate.netmdpi.com Despite the interest in pyrazole derivatives as potential anticancer agents, specific data on the cytotoxic or apoptotic effects of this compound on any cancer cell line has not been published.
Anti-leishmanial Activity
There is no available scientific data from in vitro studies concerning the anti-leishmanial activity of this compound. Although various pyrazole-based compounds have been synthesized and evaluated for their potential to combat Leishmania parasites, this specific molecule has not been the subject of such investigations in the published literature. nih.govresearchgate.netmdpi.comnih.govscitechjournals.com Therefore, its efficacy against any Leishmania species remains undetermined.
Based on a comprehensive search of scientific databases and literature, there is currently no specific in vitro pharmacological data available for the compound this compound regarding its antimicrobial, anti-inflammatory, anticancer, or anti-leishmanial activities. While the broader family of pyrazole derivatives has shown promise in these therapeutic areas, dedicated research on this particular molecule is required to determine its biological profile. The absence of data highlights a gap in the current scientific knowledge and underscores the need for future studies to characterize the potential pharmacological effects of this compound.
Computational Chemistry and Molecular Modeling of N Methyl 3 1h Pyrazol 4 Yl Propan 1 Amine
Molecular Docking Studies of N-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound and its analogues, docking studies are crucial for understanding potential interactions with biological macromolecules, such as enzymes and receptors. researchgate.netnih.gov The pyrazole (B372694) scaffold is a common feature in many pharmacologically active compounds, and docking helps to rationalize their activity and guide the design of new, more potent derivatives. nih.govchemmethod.com
Docking simulations predict the binding mode by positioning the ligand (this compound) within the active site of a target protein and scoring the resulting poses based on factors like intermolecular forces and conformational energies. researchgate.netresearchgate.net For pyrazole-containing compounds, the binding is often characterized by a combination of specific interactions.
The pyrazole ring itself can participate in several key interactions. The two adjacent nitrogen atoms are critical features; one often acts as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. The aromatic character of the pyrazole ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.net
The N-methylpropan-1-amine side chain offers additional points of interaction. The terminal amine group is typically protonated under physiological conditions, allowing it to form strong ionic bonds or hydrogen bonds with negatively charged residues such as aspartate or glutamate. nih.gov The flexible propyl chain allows the molecule to adopt various conformations to achieve an optimal fit within the binding pocket.
Through docking studies on analogous pyrazole derivatives targeting various proteins, specific amino acid residues have been identified as being frequently involved in binding. nih.govnih.gov For kinases, a common target for pyrazole inhibitors, interactions often occur within the ATP-binding pocket. mdpi.com Key residues in this pocket can form a "hinge" region with which ligands form critical hydrogen bonds.
The table below summarizes the potential types of interactions this compound could form with key amino acid residues, based on studies of similar pyrazole compounds. nih.govtum.de
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue(s) |
| Hydrogen Bond Donor | Pyrazole N-H | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |
| Hydrogen Bond Acceptor | Pyrazole N | Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg) |
| Ionic Interaction | Terminal Amine (-NH2+) | Aspartate (Asp), Glutamate (Glu) |
| Hydrophobic/van der Waals | Pyrazole Ring, Propyl Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
| π-π Stacking | Pyrazole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov High-throughput virtual screening (HTVS) can efficiently filter databases containing millions of compounds to prioritize a smaller, more manageable number for experimental testing. chemmethod.com
In this process, a library of compounds including pyrazole derivatives like this compound would be docked against the three-dimensional structure of a target protein. chemmethod.comacs.org The compounds are then ranked based on their predicted binding affinity or docking score. pensoft.net This approach has successfully identified novel pyrazole-based inhibitors for various targets, including enzymes implicated in cancer and infectious diseases. chemmethod.comnih.gov The use of a pyrazole scaffold in these screening libraries is advantageous due to its proven pharmacological relevance and synthetic accessibility. chemmethod.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure and energetic properties of a molecule. eurasianjournals.comnih.gov These methods are used to determine the most stable three-dimensional structure, analyze charge distribution, and understand chemical reactivity. eurasianjournals.comresearchgate.net
The first step in quantum chemical calculations is to determine the optimized geometry of the molecule, which corresponds to its lowest energy state. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The flexibility of the propan-1-amine side chain means the molecule can exist in several conformations (rotamers), and computational analysis can identify the most probable ones.
DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, have been widely used to predict the geometries of pyrazole derivatives. nih.gov The results from such calculations provide a precise 3D model of the molecule.
The table below shows representative theoretical geometric parameters for a substituted pyrazole ring system, which are expected to be similar for this compound.
| Parameter | Atom(s) Involved | Typical Calculated Value |
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | N2-C3 | ~1.33 Å |
| Bond Length | C3-C4 | ~1.42 Å |
| Bond Length | C4-C5 | ~1.37 Å |
| Bond Length | C5-N1 | ~1.36 Å |
| Bond Angle | C5-N1-N2 | ~112° |
| Bond Angle | N1-N2-C3 | ~105° |
| Bond Angle | N2-C3-C4 | ~111° |
| Bond Angle | C3-C4-C5 | ~106° |
| Bond Angle | C4-C5-N1 | ~106° |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): These regions, rich in electrons, are prone to electrophilic attack. They would be concentrated around the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the terminal amine, which possess lone pairs of electrons. researchgate.net These sites are the primary hydrogen bond acceptors.
Positive Potential (Blue): These regions, which are electron-deficient, are susceptible to nucleophilic attack. The most positive potential would be located on the hydrogen atom attached to the pyrazole nitrogen (N-H) and the hydrogens of the amine group, making them key hydrogen bond donor sites. researchgate.net
Neutral Potential (Green): These areas, with near-zero potential, are typically found around the carbon-hydrogen bonds of the alkyl chain and the pyrazole ring, corresponding to regions of nonpolar character. researchgate.net
The MEP analysis thus complements docking studies by highlighting the specific atoms and regions that are most likely to be involved in intermolecular interactions.
| Molecular Region | Expected Electrostatic Potential | Role in Interactions |
| Pyrazole Ring Nitrogens | Negative (Red) | Electrophilic attack site, H-bond acceptor |
| Terminal Amine Nitrogen | Negative (Red) | Electrophilic attack site, H-bond acceptor |
| Pyrazole N-H Hydrogen | Positive (Blue) | Nucleophilic attack site, H-bond donor |
| Amine Hydrogens | Positive (Blue) | Nucleophilic attack site, H-bond donor |
| Alkyl Chain & Ring C-H | Near-Zero (Green) | Hydrophobic/van der Waals interactions |
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed using computational methods like Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure and bonding of a compound. derpharmachemica.com For this compound, DFT calculations, often employing the B3LYP method with a basis set such as 6-311++G(d,p), can predict its infrared (IR) and Raman spectra. derpharmachemica.com This analysis helps to confirm the molecular structure by correlating calculated vibrational modes with experimentally observed spectral peaks.
The vibrational spectrum of this molecule is characterized by the distinct modes of its functional groups: the pyrazole ring, the propyl chain, and the N-methyl-amine moiety.
Pyrazole Ring Vibrations : The pyrazole ring exhibits several characteristic vibrations. These include N-H stretching vibrations, C-H stretching, and various ring stretching and deformation modes. derpharmachemica.com For instance, C-N stretching vibrations in pyrazole derivatives are typically observed in the fingerprint region of the IR spectrum. derpharmachemica.com
Alkyl Chain Vibrations : The propyl chain connecting the pyrazole ring and the amine group will show characteristic symmetric and asymmetric stretching vibrations for its CH2 groups, typically in the 2800-3000 cm⁻¹ region. Bending and rocking vibrations for these groups appear at lower frequencies.
Amine Group Vibrations : The secondary amine (N-H) group is expected to show a stretching vibration in the 3300-3500 cm⁻¹ region. The C-N stretching of the amine will also be present, typically in the 1200–1130 cm⁻¹ range. derpharmachemica.com
A theoretical analysis provides a detailed assignment of these vibrational modes, which is invaluable for the structural characterization of the molecule and its derivatives. iu.edu.samdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrazole Ring | N-H Stretch | ~3400-3500 |
| C-H Stretch | ~3000-3100 | |
| Ring Deformation | ~600-1600 | |
| Propyl Chain | C-H Asymmetric/Symmetric Stretch | ~2850-2960 |
| CH₂ Bend/Rock | ~720-1470 | |
| N-Methyl-Amine | N-H Stretch | ~3300-3500 |
| C-N Stretch | ~1130-1200 |
In Silico ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. idaampublications.inresearchgate.net These predictive models help to identify candidates with favorable drug-like characteristics, reducing the likelihood of late-stage failures in the drug development pipeline. idaampublications.in For this compound, several key parameters are evaluated using computational tools.
Lipinski's Rule of Five and Other Drug-Likeness Models
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com The rule establishes four physicochemical parameter thresholds, and a compound is considered likely to be orally bioavailable if it violates no more than one of these rules. drugbank.comresearchgate.net
The predicted properties for this compound are as follows:
Molecular Weight : The molecular weight is 139.20 g/mol , which is well below the ≤500 g/mol limit. nih.gov
LogP : The predicted logarithm of the octanol-water partition coefficient (a measure of lipophilicity) is approximately 0.1, comfortably under the ≤5 threshold. nih.gov
Hydrogen Bond Donors : The molecule has two hydrogen bond donors (the N-H groups of the pyrazole and the secondary amine), which is less than the limit of ≤5. chemicalregister.com
Hydrogen Bond Acceptors : It possesses two hydrogen bond acceptors (the pyridine-like nitrogen in the pyrazole ring and the secondary amine nitrogen), which is below the maximum of ≤10. chemicalregister.com
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, indicating a high probability of good oral absorption and bioavailability.
Prediction of Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong predictor of a drug's ability to permeate cell membranes. For this compound, the predicted TPSA is 29.9 Ų. nih.gov This value is significantly lower than the 140 Ų threshold often associated with poor cell permeability, suggesting that the compound is likely to be well-absorbed and capable of crossing biological membranes.
Prediction of LogP/LogD
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its solubility, permeability, and distribution within the body. The predicted XLogP3 value for the isomeric compound N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is 0.1, suggesting a balanced hydrophilic-lipophilic character for this compound. nih.gov This low LogP value indicates good aqueous solubility while retaining sufficient lipophilicity to cross cell membranes, a desirable profile for many drug candidates.
Analysis of Hydrogen Bond Acceptors and Donors
The capacity of a molecule to form hydrogen bonds is crucial for its interaction with biological targets and for its solubility in water. As determined by computational analysis, this compound has two hydrogen bond donors and two hydrogen bond acceptors. chemicalregister.com This moderate hydrogen bonding potential contributes to its favorable TPSA and balanced solubility, aligning with the characteristics of a drug-like molecule.
Rotatable Bond Count
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. High flexibility can sometimes lead to a decrease in binding affinity for a target protein due to an entropic penalty upon binding. The predicted rotatable bond count for the related isomer is four, which is a low number, suggesting limited conformational flexibility. nih.gov This characteristic can be advantageous in drug design, as it may lead to more specific and higher-affinity binding to a biological target.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 139.20 g/mol nih.gov | Complies with Lipinski's Rule (< ≤500) |
| TPSA | 29.9 Ų nih.gov | Predicts good membrane permeability |
| LogP (XLogP3) | 0.1 nih.gov | Balanced lipophilicity, complies with Lipinski's Rule (< ≤5) |
| Hydrogen Bond Donors | 2 chemicalregister.com | Complies with Lipinski's Rule (< ≤5) |
| Hydrogen Bond Acceptors | 2 chemicalregister.com | Complies with Lipinski's Rule (< ≤10) |
| Rotatable Bonds | 4 nih.gov | Low conformational flexibility, potentially favorable for binding |
Cheminformatics and Chemical Space Exploration of this compound
Cheminformatics and the exploration of chemical space are pivotal in modern drug discovery, enabling the systematic design and analysis of vast numbers of molecules to identify promising new drug candidates. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govfrontiersin.orgnih.gov Its versatile chemical nature, including its ability to act as both a hydrogen bond donor and acceptor, makes it an attractive core for designing compound libraries with diverse pharmacological properties. nih.govnih.gov
The specific structure of this compound presents a valuable starting point for chemical space exploration. By utilizing this molecule as a core scaffold, cheminformatics tools can be employed to design and enumerate large, focused libraries of related compounds. This process involves systematically modifying different parts of the parent molecule to explore the surrounding chemical space and to optimize properties such as target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The goal is to generate a diverse set of novel chemical entities that retain the key pharmacophoric features of the pyrazole core while exploring new interactions with biological targets. benthamdirect.comrsc.org
Library Design and Enumeration based on Pyrazole Scaffold
Library design is a strategic process in drug discovery that focuses on the creation of a collection of compounds, either physically or virtually, for high-throughput screening. mdpi.com The use of a central, proven scaffold like pyrazole allows for the systematic exploration of structure-activity relationships (SAR). rsc.org The design of a combinatorial library based on the this compound scaffold involves identifying points of chemical diversity on the molecule and introducing a variety of substituents at these positions.
The core scaffold of this compound can be deconstructed into several key regions amenable to modification:
The Pyrazole Ring: The carbon atoms (positions 3 and 5) and the unsubstituted nitrogen atom (N1) of the pyrazole ring are primary points for diversification.
The Propylamine Linker: The alkyl chain connecting the pyrazole ring and the terminal amine can be varied in length, rigidity, or composition.
The Terminal Amine: The methyl group on the terminal nitrogen can be replaced with a wide array of different substituents.
Enumeration is the computational process of generating all possible molecular structures by combining a defined set of building blocks (reagents or fragments) at the specified diversification points on the core scaffold. This process can rapidly generate virtual libraries containing thousands or even millions of compounds. mdpi.com These virtual libraries can then be filtered based on calculated physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) to select for drug-like candidates before committing to chemical synthesis. chemistryviews.org
Table 1: Hypothetical Library Enumeration from the this compound Scaffold
This interactive table illustrates a simplified combinatorial library design based on the this compound scaffold. Users can select different substituents for each diversification point (R1, R2, and R3) to generate novel compound structures and explore the resulting chemical space.
| R1 (at Pyrazole N1) | R2 (at Pyrazole C3/C5) | R3 (at Terminal Amine) | Resulting Compound Name |
| H (Hydrogen) | H (Hydrogen) | CH₃ (Methyl) | This compound |
| CH₃ (Methyl) | H (Hydrogen) | CH₃ (Methyl) | N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine |
| C₂H₅ (Ethyl) | H (Hydrogen) | CH₃ (Methyl) | N-methyl-3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine |
| H (Hydrogen) | Cl (Chloro) | CH₃ (Methyl) | N-methyl-3-(3-chloro-1H-pyrazol-4-yl)propan-1-amine |
| H (Hydrogen) | Ph (Phenyl) | CH₃ (Methyl) | N-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-amine |
| H (Hydrogen) | H (Hydrogen) | C₂H₅ (Ethyl) | N-ethyl-3-(1H-pyrazol-4-yl)propan-1-amine |
| H (Hydrogen) | H (Hydrogen) | Cyclopropyl | N-cyclopropyl-3-(1H-pyrazol-4-yl)propan-1-amine |
| CH₃ (Methyl) | Cl (Chloro) | C₂H₅ (Ethyl) | N-ethyl-3-(3-chloro-1-methyl-1H-pyrazol-4-yl)propan-1-amine |
The enumerated virtual library can be further analyzed to assess its diversity and coverage of chemical space. Properties crucial for drug development are calculated for each virtual compound.
Table 2: Calculated Physicochemical Properties for Exemplar Virtual Compounds
This table presents key calculated "drug-like" properties for a selection of compounds from the enumerated virtual library. These properties are essential for early-stage filtering of compound libraries to prioritize candidates for synthesis and biological testing.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | C₇H₁₃N₃ | 139.20 | 0.1 | 2 | 2 | 41.6 |
| N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | C₈H₁₅N₃ | 153.23 | 0.5 | 1 | 2 | 29.5 |
| N-methyl-3-(3-chloro-1H-pyrazol-4-yl)propan-1-amine | C₇H₁₂ClN₃ | 173.65 | 0.8 | 2 | 2 | 41.6 |
| N-ethyl-3-(1H-pyrazol-4-yl)propan-1-amine | C₈H₁₅N₃ | 153.23 | 0.5 | 2 | 2 | 41.6 |
| N-cyclopropyl-3-(1H-pyrazol-4-yl)propan-1-amine | C₉H₁₅N₃ | 165.24 | 0.6 | 2 | 2 | 41.6 |
| N-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-amine | C₁₃H₁₇N₃ | 215.30 | 1.9 | 2 | 2 | 41.6 |
By leveraging cheminformatics to design and enumerate libraries based on the this compound scaffold, researchers can efficiently explore a targeted region of chemical space. This approach accelerates the discovery of novel molecules with potentially improved therapeutic properties, demonstrating the power of combining computational chemistry with the strategic use of privileged scaffolds.
Preclinical Pharmacokinetics and Metabolism in Vitro and Ex Vivo Models
Absorption and Distribution Characteristics in Preclinical Models
Oral Bioavailability in Animal Models
No data available.
Plasma Clearance and Volume of Distribution in Animal Models
No data available.
Blood-to-Plasma Concentration Ratios
No data available.
Plasma Protein Binding
No data available.
Metabolic Pathways and Metabolite Identification
In Vitro Metabolic Stability in Liver Microsomes
No data available.
Characterization and Quantitation of Metabolites in Excreta and Circulation (Preclinical Species)
A thorough review of published scientific literature reveals no specific data on the characterization and quantitation of metabolites of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine in the excreta or circulation of preclinical species. Studies detailing the metabolic fate of this compound, including the identification and measurement of its breakdown products in vivo, are not publicly available.
Identification of Potential Metabolic Sites
There is no available information identifying the potential metabolic sites of this compound. In vitro or ex vivo studies using liver microsomes, hepatocytes, or other relevant systems to pinpoint the specific sites of metabolic transformation on the molecule have not been reported in the accessible scientific literature.
Drug Transporter Interactions (In Vitro)
Substrate Assessment for Efflux Transporters (e.g., MDR1, BCRP)
No data from in vitro studies assessing whether this compound is a substrate for key efflux transporters, such as Multidrug Resistance Protein 1 (MDR1/P-glycoprotein) or Breast Cancer Resistance Protein (BCRP), could be located in the public domain. Consequently, its potential for transporter-mediated drug-drug interactions remains uncharacterized.
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Animal Models
Relationship between Compound Exposure and Biological Response (e.g., Tumor Growth Inhibition in Xenografts)
There is no published research that establishes a pharmacokinetic-pharmacodynamic (PK/PD) correlation for this compound in animal models. Studies linking the systemic exposure of the compound over time to a specific biological response, such as tumor growth inhibition in xenograft models, have not been found in the available scientific literature.
Advanced Drug Design and Lead Optimization Strategies for N Methyl 3 1h Pyrazol 4 Yl Propan 1 Amine Analogues
Rational Design Principles for Modulating Activity and Selectivity
Rational drug design for analogues of N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine is guided by an understanding of the structure-activity relationships (SAR) that govern their interactions with biological targets. The pyrazole (B372694) ring is a key pharmacophore in numerous approved drugs and serves as a versatile scaffold in medicinal chemistry. nih.govresearchgate.netmdpi.com Modifications to this core structure, as well as the N-methylpropan-1-amine side chain, can significantly impact the potency and selectivity of the resulting analogues.
Key rational design principles include:
Pharmacophore Modeling: This involves identifying the essential structural features responsible for the biological activity of a lead compound. For pyrazole-based compounds, the pyrazole ring often acts as a central scaffold, with substituents at various positions contributing to target binding. nih.govclinicsearchonline.orgnih.govacs.org By understanding the pharmacophoric requirements of a specific target, medicinal chemists can design new analogues with enhanced activity.
Structure-Activity Relationship (SAR) Studies: SAR studies systematically explore how different substituents on the pyrazole ring and the side chain affect biological activity. For instance, the addition of different functional groups to the pyrazole ring can influence its electronic properties and steric profile, leading to altered binding affinities. nih.govfrontiersin.orgmdpi.comresearchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. acs.orgnih.govresearchgate.net For example, the pyrazole ring itself can be considered a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and lipophilicity. pharmablock.com
A hypothetical SAR study for analogues of this compound could explore the effects of substituents on the pyrazole ring and modifications to the aminopropyl side chain, as illustrated in the table below.
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues
| Modification | Rationale | Predicted Effect on Activity/Selectivity |
|---|---|---|
| Substitution on the pyrazole ring (e.g., with alkyl, aryl, or halogen groups) | To explore additional binding pockets and modulate electronic properties. | May increase potency and/or selectivity depending on the nature and position of the substituent. |
| Variation of the linker length between the pyrazole ring and the amine | To optimize the distance between key binding pharmacophores. | Could enhance binding affinity by achieving a more favorable orientation in the target's binding site. |
| Modification of the terminal amine (e.g., secondary, tertiary, or cyclic amine) | To alter basicity, lipophilicity, and potential for hydrogen bonding. | May improve pharmacokinetic properties and target engagement. |
| Introduction of chiral centers | To explore stereospecific interactions with the target. | Could lead to the identification of a more potent and selective enantiomer. |
Multiparameter Optimization for Improved Preclinical Properties
The goal of lead optimization is to develop a drug candidate with a balanced profile of properties, including potency, selectivity, and favorable pharmacokinetic attributes. Multiparameter optimization (MPO) is a key strategy for achieving this balance. nih.gov
Balancing Potency, Selectivity, and Pharmacokinetic Attributes
A successful drug candidate must not only be potent and selective for its intended target but also possess appropriate absorption, distribution, metabolism, and excretion (ADME) properties. manipal.eduresearchgate.net Often, optimizing one parameter can have a detrimental effect on another. For example, increasing lipophilicity to enhance potency might decrease solubility and increase metabolic clearance.
MPO for this compound analogues would involve the simultaneous consideration of multiple properties, such as:
Potency: The concentration of the compound required to produce a specific biological effect.
Selectivity: The compound's ability to interact with the intended target over other related targets.
Solubility: The ability of the compound to dissolve in aqueous media, which is crucial for absorption.
Permeability: The ability of the compound to cross biological membranes.
Metabolic Stability: The resistance of the compound to being broken down by metabolic enzymes.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which can affect its free concentration and availability to interact with the target.
The following table illustrates a hypothetical multiparameter optimization for a series of pyrazole analogues.
Table 2: Hypothetical Multiparameter Optimization for Pyrazole Analogues
| Analogue | Potency (IC₅₀, nM) | Selectivity (Fold vs. Off-target) | Solubility (µg/mL) | Metabolic Stability (t½, min) |
|---|---|---|---|---|
| Lead Compound | 50 | 10 | 5 | 15 |
| Analogue A | 25 | 20 | 2 | 30 |
| Analogue B | 60 | 5 | 20 | 10 |
| Optimized Candidate | 30 | 50 | 15 | 45 |
Development of Chemical Probes and Research Tools
Well-characterized small molecules can serve as valuable tools for basic research. Analogues of this compound could potentially be developed into chemical probes to investigate biological pathways and validate drug targets.
This compound as a Negative Control in Biochemical Assays
In biochemical and cellular assays, a negative control is a compound that is structurally similar to the active compound but lacks its biological activity. While there is no specific literature describing this compound as a negative control, a structurally related analogue that is shown to be inactive against a specific target could serve this purpose. The use of a closely related inactive compound helps to ensure that the observed biological effects of the active compound are due to its specific interaction with the target and not to non-specific effects of the chemical scaffold.
Use in Affinity Chromatography for Protein Purification
Affinity chromatography is a powerful technique for purifying proteins. A ligand that binds specifically to the protein of interest is immobilized on a solid support. A cell lysate is then passed over this support, and the target protein binds to the ligand while other proteins are washed away. There are no published reports of this compound being used for this purpose. However, if an analogue of this compound were found to bind with high affinity and selectivity to a particular protein, it could be functionalized with a reactive group to allow for its covalent attachment to a chromatography resin.
Molecular Hybridization Approaches in Pyrazole Scaffold Design
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. ekb.egacs.orgmdpi.com This approach can lead to the development of compounds with improved affinity, selectivity, and/or a dual mode of action. The pyrazole scaffold is a common component in molecular hybridization due to its favorable physicochemical properties and synthetic tractability.
Examples of molecular hybridization involving the pyrazole scaffold include:
Pyrazole-Thiazole Hybrids: The combination of pyrazole and thiazole (B1198619) rings has been explored for the development of compounds with a range of biological activities. researchgate.net
Pyrazole-Benzimidazole Hybrids: The fusion of pyrazole and benzimidazole (B57391) moieties has yielded compounds with potential anti-inflammatory and anticancer properties. acs.org
Pyrazole-Tetrazole Hybrids: Combining pyrazole and tetrazole rings has been investigated for various therapeutic applications. mdpi.com
The following table lists some examples of molecular hybridization with the pyrazole scaffold.
Table 3: Examples of Molecular Hybridization with the Pyrazole Scaffold
| Hybrid Scaffold | Potential Therapeutic Area |
|---|---|
| Pyrazole-Thiazole | Antimicrobial, Anticancer ekb.egresearchgate.net |
| Pyrazole-Benzimidazole | Anti-inflammatory, Anticancer acs.org |
| Pyrazole-Tetrazole | Various therapeutic areas mdpi.com |
Strategies for Targeting Specific Disease Pathways
The therapeutic potential of this compound analogues is vast, owing to the versatility of the pyrazole scaffold in interacting with a wide array of biological targets. mdpi.com Drug design strategies for these analogues focus on modifying the core structure to achieve high affinity and selectivity for specific enzymes, receptors, and signaling proteins implicated in various diseases. These strategies often involve a combination of structure-activity relationship (SAR) studies, computational modeling, and pharmacophore mapping to optimize the lead compound for a desired therapeutic effect. connectjournals.com
Targeting Protein Kinases in Cancer and Inflammation
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases, due to their critical role in cell signaling pathways that govern proliferation, differentiation, and survival. nih.gov Analogues of this compound can be designed as potent and selective kinase inhibitors. The pyrazole ring can serve as a bioisostere for other aromatic systems, improving physicochemical properties like solubility and lipophilicity, which are crucial for drug development. nih.gov
Strategies often focus on modifying substituents on the pyrazole ring to exploit specific interactions within the ATP-binding pocket of the target kinase. For instance, structure-activity relationship studies on various pyrazole derivatives have shown that appropriate substitutions can significantly enhance anticancer efficacy and selectivity for targets like cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPK), and vascular endothelial growth factor receptors (VEGFRs). mdpi.commdpi.com
Key strategic modifications to the this compound scaffold for targeting kinases include:
Substitution at the N1 position of the pyrazole ring: Introducing aryl or heteroaryl groups can enhance π-π stacking interactions with aromatic residues in the kinase active site.
Modification of the C3 and C5 positions: Attaching bulky or hydrogen-bonding groups can improve selectivity for specific kinases by interacting with unique sub-pockets.
Alteration of the propan-1-amine side chain: Modifying the length and branching of the alkyl chain or replacing the terminal amine with other functional groups can fine-tune the compound's pharmacokinetic properties and target engagement.
The following interactive table illustrates hypothetical structure-activity relationships for this compound analogues designed as kinase inhibitors, based on general findings for pyrazole derivatives. nih.govresearchgate.net
| Analogue | Modification | Target Kinase | Observed Activity Trend |
| Analogue A | Phenyl group at N1 | CDK2 | Increased potency due to hydrophobic interactions. |
| Analogue B | Hydroxyphenyl group at C3 | p38 MAPK | Enhanced activity through hydrogen bonding with the hinge region. mdpi.com |
| Analogue C | Carboxamide group on the side chain | VEGFR-2 | Improved selectivity by engaging with specific amino acid residues. |
| Analogue D | Introduction of a triazole moiety | Multiple Kinases | Can lead to multi-target inhibitors, a poly-pharmacology approach. nih.gov |
This table is illustrative and based on established principles of medicinal chemistry for pyrazole scaffolds.
Targeting G-Protein Coupled Receptors (GPCRs) in Neurological Disorders
GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, are crucial targets for treating central nervous system (CNS) disorders. nih.gov Lead optimization of this compound analogues for CNS targets requires careful consideration of blood-brain barrier penetration. nih.gov This often involves optimizing lipophilicity and minimizing molecular weight and polar surface area.
Computational methods like molecular docking and pharmacophore modeling are instrumental in designing analogues with high affinity for specific receptor subtypes. connectjournals.com For example, in designing antagonists for the dopamine D3 receptor, a target for substance use disorders, modifications would focus on creating a molecule that fits precisely into the receptor's binding pocket, often involving the introduction of specific aromatic and basic groups to mimic the interactions of the endogenous ligand. nih.gov
Targeting Other Enzymes in Various Disease Pathways
The pyrazole scaffold is also effective in the design of inhibitors for other enzyme classes.
Phosphodiesterase 5 (PDE5) Inhibitors: For conditions like erectile dysfunction, analogues can be designed to selectively inhibit PDE5. SAR studies have indicated that the unsubstituted pyrazole ring can be crucial for selective inhibition, with N-alkylation sometimes leading to a loss of selectivity. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibitors: In the context of hypertension and inflammation, pyrazole-containing compounds have been developed as sEH inhibitors. researchgate.net Design strategies often involve incorporating urea (B33335) or amide functionalities to interact with the catalytic residues of the enzyme.
Meprin Metalloproteases: For inflammatory conditions, pyrazole derivatives can be designed to inhibit meprins. A scaffold hopping approach from existing tertiary amine inhibitors led to the development of pyrazole-based inhibitors, where substitutions at the C3 and C5 positions were systematically varied to optimize potency and selectivity. nih.gov
The following interactive data table summarizes potential strategies for targeting these diverse enzyme classes with analogues of this compound.
| Target Enzyme | Disease Pathway | Key Design Strategy | Example Modification |
| Phosphodiesterase 5 (PDE5) | Cardiovascular | Enhance binding to the hydrophilic pocket. nih.gov | Unsubstituted N-H on the pyrazole ring. |
| Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | Introduce hydrogen bond donors/acceptors. researchgate.net | Addition of a urea moiety to the side chain. |
| Meprin β | Inflammation | Introduce acidic moieties to interact with arginine residues. nih.gov | Carboxylic acid substituent on a phenyl group at C3. |
This table is illustrative and based on established principles of medicinal chemistry for pyrazole scaffolds.
By systematically applying these advanced drug design and lead optimization strategies, novel analogues of this compound can be developed to selectively target specific disease pathways, paving the way for new and effective therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling reactions under basic conditions. For example, copper(I) catalysts (e.g., CuBr) and cesium carbonate in polar aprotic solvents like DMSO can facilitate amine-pyrazole bond formation. Reaction parameters (temperature: 35–60°C, time: 24–48 hours) are critical for yield optimization . Adjustments to substituent compatibility (e.g., protecting pyrazole NH groups) may be required based on precursor reactivity.
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key shifts include pyrazole C-H protons (~δ 7.7–8.6 ppm) and methylene/methyl groups near the amine (δ 2.1–3.8 ppm) .
- HRMS (ESI) : A molecular ion peak at m/z 180–220 ([M+H]⁺) confirms the molecular weight .
- Melting Point : Crystalline derivatives (e.g., hydrochloride salts) may exhibit sharp melting points (e.g., 104–107°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., ammoxetine as a reference SNRI) .
- Purity Validation : Employ HPLC (≥98% purity) to rule out byproduct interference .
- Structural Confirmation : Re-analyze batches via X-ray crystallography (SHELX software ) to confirm stereochemistry.
Q. What computational strategies predict the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with monoamine transporters (e.g., norepinephrine reuptake inhibitors) .
- QSAR Modeling : Correlate pyrazole substituent electronegativity with binding affinity using datasets from analogs like ammoxetine .
Q. How can synthetic yields be improved for large-scale preparation while minimizing side products?
- Methodological Answer :
- Catalyst Screening : Test alternatives to CuBr (e.g., Pd/C for cross-coupling) .
- Solvent Optimization : Replace DMSO with DMA or THF to reduce viscosity and improve mixing .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrazine byproducts from cyclization) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
